molecular formula C14H26O2 B091146 Rhodinyl butyrate CAS No. 141-15-1

Rhodinyl butyrate

Cat. No. B091146
CAS RN: 141-15-1
M. Wt: 226.35 g/mol
InChI Key: PYGYQOOIXMJQOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rhodinyl butyrate is a flavor ingredient . It has a floral flavor profile . The molecular formula of Rhodinyl butyrate is C14H26O2 .


Synthesis Analysis

While specific synthesis methods for Rhodinyl butyrate were not found, butyrate in general is produced from dietary fiber by bacterial fermentation . Two metabolic pathways are involved: butyryl-CoA is transformed to butyrate via butyrate kinase and the CoA moiety of butyryl-CoA is transferred to butyrate and acetyl-CoA via butyryl-CoA: acetate CoA-transferase .


Molecular Structure Analysis

The molecular structure of Rhodinyl butyrate is based on its molecular formula, C14H26O2 . The average mass is 226.355 Da and the monoisotopic mass is 226.193283 Da .


Physical And Chemical Properties Analysis

Rhodinyl butyrate has a density of 0.9±0.1 g/cm3, a boiling point of 292.6±19.0 °C at 760 mmHg, and a flash point of 91.5±19.9 °C . It has 2 H bond acceptors, 0 H bond donors, and 10 freely rotating bonds .

Scientific Research Applications

  • Transcriptional Activation in Adult Erythroid Cells : Sodium butyrate, combined with 5-azacytidine, has been shown to activate embryonic globin genes in adult erythroid cells of anemic chickens, suggesting a potential role in gene regulation and expression (Ginder, Whitters, Pohlman, & Burns, 1985).

  • Metabolic Versatility in Rhodospirillum rubrum : The assimilation of butyrate in Rhodospirillum rubrum S1H, a purple non-sulfur bacterium, under photoheterotrophic conditions, highlights its role in green technology applications (De Meur et al., 2020).

  • Enhancement of Protein Expression in Mammalian Cell Culture : Sodium butyrate has been used to enhance protein expression in mammalian cell cultures, with its effects varying among different cell clones (Jeon & Lee, 2007).

  • Role in Colonic Function : Butyrate, produced by the fermentation of resistant starch and nonstarch polysaccharides in the colon, affects colonic blood flow, fluid and electrolyte uptake, and promotes a normal phenotype in colonocytes (Topping & Clifton, 2001).

  • Butyrate in Biotechnology : Bioconversion studies using Rhodococcus rhodochrous PA-34 for converting butyronitrile to butyramide indicate butyrate's importance in chemical synthesis (Raj, Seth, Prasad, & Bhalla, 2007).

  • Antitumor Activity of Rhodium(II) Butyrate : Rhodium(II) butyrate demonstrated significant antitumor activity against Ehrlich ascites tumor cells in mice, suggesting its potential in cancer therapy (Bear et al., 1975).

  • Butyrate in Gut Health : Butyrate's role in the gastrointestinal tract includes influencing barrier function, modulating immune responses, and potentially treating inflammatory bowel disease (Plöger et al., 2012).

  • Hydrogen Production with Rhodopseudomonas : Studies on hydrogen production using Rhodopseudomonas species with butyrate as a carbon source have implications for sustainable energy production (Shi & Yu, 2006; Ren et al., 2008).

Safety And Hazards

Rhodinyl butyrate is considered safe as a food additive . It has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) .

Future Directions

While specific future directions for Rhodinyl butyrate were not found, the study of butyrate and its effects on health is a promising area of research . The role of butyrate in gut immunity and anti-inflammation properties is of particular interest .

properties

IUPAC Name

3,7-dimethyloct-7-enyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h13H,2,5-11H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGYQOOIXMJQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCCC(C)CCCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861811
Record name Butanoic acid, 3,7-dimethyl-7-octen-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to yellowish or greenish liquid/fruity, rose odour
Record name Rhodinyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/280/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

1ml in 8ml 80% alcohol; 1ml in 1ml 90% alcohol (in ethanol)
Record name Rhodinyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/280/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.880-0.895 (20°/20°)
Record name Rhodinyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/280/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Rhodinyl butyrate

CAS RN

141-15-1
Record name 3,7-Dimethyl-7-octen-1-yl butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhodinyl butyrate, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 3,7-dimethyl-7-octen-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 3,7-dimethyl-7-octen-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rhodinyl butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.967
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RHODINYL BUTYRATE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JNM5LMT58
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Rhodinyl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037188
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rhodinyl butyrate
Reactant of Route 2
Reactant of Route 2
Rhodinyl butyrate
Reactant of Route 3
Reactant of Route 3
Rhodinyl butyrate
Reactant of Route 4
Reactant of Route 4
Rhodinyl butyrate
Reactant of Route 5
Reactant of Route 5
Rhodinyl butyrate
Reactant of Route 6
Reactant of Route 6
Rhodinyl butyrate

Citations

For This Compound
10
Citations
ADI ADI - hruschka.com
… Rhodinyl butyrate Citronellyl valerate Geranyl hexanoate Citronellyl isobutyrate Geranyl isobutyrate …
Number of citations: 0 www.hruschka.com
O Secondini, O Secondini - 1990 - chemical-publishing.com
In line with the human necessities, flavors and perfumes, like the food and clothing industries, are omnipresent and fast growing. The correlated literature, however, although necessary …
Number of citations: 34 www.chemical-publishing.com
Y Liu, X Liu, Q Ye, Y Wang, J Zhang, S Lin… - Journal of Agricultural …, 2022 - ACS Publications
… Particularly, the short-chain ester rhodinyl butyrate, which has a fruity scent and is frequently employed in food as an aroma and fragrance compound, emerged. (54) (S)-3-Octanol …
Number of citations: 4 pubs.acs.org
IC Munro, E Kennepohl - Food and chemical toxicology, 2001 - Elsevier
A study was conducted to determine the margins of safety between no-observed-effect levels (NOELs) and daily per capita intake of flavouring substances evaluated by the Joint FAO/…
Number of citations: 16 www.sciencedirect.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 50 flavouring substances in the …
Number of citations: 3 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The European Food Safety Authority (EFSA) asked the Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (the Panel) to provide scientific advice to the …
Number of citations: 1 efsa.onlinelibrary.wiley.com
C Li, S Al-Dalali, H Zhou, B Xu - Food Chemistry, 2022 - Elsevier
To clarify the influence of the traditional curing method on metabolites and the relationship between nonvolatile metabolites and volatile substances. Untargeted metabolomics based on …
Number of citations: 7 www.sciencedirect.com
D Andyanto - 2013 - air.uniud.it
In this present PhD thesis were examined and evaluated different methods for improving the quality of various food products. The first work involved the study of antibacterial properties …
Number of citations: 6 air.uniud.it
L Zhang, P Li, X Wang, X He, E Li, Q Lan, Y Liu… - Journal of Environmental …, 2023 - Elsevier
… According to the GC-MS results, we found a large amount of 5,10,15,20,25,30,35,40-octaoxatetratetracontane-1,44-diyl diacrylate, rhodinyl butyrate, and chain-broken PVA …
Number of citations: 0 www.sciencedirect.com
WA Poucher - Perfumes, Cosmetics and Soaps: Volume I The Raw …, 1974 - Springer
Mignonette (Reseda odorata). A native of Egypt and the shores of the Mediterranean, and is cultivated in the south of France for its perfume, which is extracted from the fresh flowers by …
Number of citations: 0 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.